An In-Depth Technical Guide to 3-(2-Bromophenyl)-2-oxopropanoic Acid
An In-Depth Technical Guide to 3-(2-Bromophenyl)-2-oxopropanoic Acid
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Subject: 3-(2-Bromophenyl)-2-oxopropanoic acid | CAS Number: 120240-65-5
Abstract
This technical guide provides a comprehensive overview of 3-(2-Bromophenyl)-2-oxopropanoic acid, a member of the α-keto acid chemical class. While specific literature on this particular molecule is limited, this document consolidates available data and provides expert insights based on established chemical principles and the known properties of structurally related compounds. This guide will cover the compound's physicochemical properties, a plausible synthetic route with a detailed experimental protocol, predicted analytical characteristics, potential applications in research and drug development, and essential safety information. The aim is to equip researchers and drug development professionals with a foundational understanding of this compound, enabling its potential exploration as a building block in organic synthesis or as a pharmacologically active agent.
Introduction: The Significance of α-Keto Acids
Alpha-keto acids are a class of organic compounds characterized by a ketone functional group adjacent to a carboxylic acid.[1] These molecules are of significant interest in both biochemistry and synthetic chemistry. In biological systems, α-keto acids are pivotal intermediates in crucial metabolic pathways, including the citric acid cycle and amino acid metabolism.[2] Prominent examples like pyruvic acid and α-ketoglutaric acid underscore their central role in cellular bioenergetics.[1]
From a synthetic chemistry perspective, α-keto acids are versatile building blocks. The presence of two adjacent carbonyl functionalities provides a rich platform for a variety of chemical transformations. They can serve as precursors to amino acids, participate in acylation reactions, and be used in the construction of complex heterocyclic scaffolds.[3][4] The subject of this guide, 3-(2-Bromophenyl)-2-oxopropanoic acid, combines the characteristic reactivity of an α-keto acid with the synthetic utility of a brominated aromatic ring, making it a potentially valuable, yet underexplored, chemical entity.
Physicochemical Properties
A summary of the known and predicted physicochemical properties of 3-(2-Bromophenyl)-2-oxopropanoic acid is presented in the table below.
| Property | Value | Source |
| CAS Number | 120240-65-5 | Commercial Suppliers |
| Molecular Formula | C₉H₇BrO₃ | Commercial Suppliers |
| Molecular Weight | 243.05 g/mol | Commercial Suppliers |
| Appearance | Predicted to be a solid at room temperature | Inferred from similar compounds |
| Solubility | Predicted to be soluble in organic solvents like DMSO, DMF, and alcohols | Inferred from chemical structure |
| Purity (Commercial) | ≥95% | Commercial Suppliers |
Synthesis of 3-(2-Bromophenyl)-2-oxopropanoic Acid: A Plausible Pathway
Proposed Synthetic Workflow
The proposed synthesis is a two-step process starting from 2-bromobenzaldehyde.
Caption: Proposed two-step synthesis of 3-(2-Bromophenyl)-2-oxopropanoic acid.
Detailed Experimental Protocol
This protocol is a representative procedure based on known Darzens condensations and subsequent ester hydrolysis. Researchers should optimize conditions as necessary.
Step 1: Synthesis of Ethyl 3-(2-bromophenyl)oxirane-2-carboxylate (Glycidic Ester Intermediate)
-
Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, dissolve 2-bromobenzaldehyde (1 equivalent) in anhydrous diethyl ether.
-
Base and Ester Addition: Cool the solution to 0 °C in an ice bath. To the dropping funnel, add a solution of ethyl dichloroacetate (1.1 equivalents) and sodium ethoxide (1.1 equivalents) in anhydrous ethanol.
-
Reaction: Add the contents of the dropping funnel to the reaction flask dropwise over 30 minutes, maintaining the temperature at 0 °C. After the addition is complete, allow the reaction to stir at room temperature for 12-16 hours.
-
Workup: Quench the reaction by slowly adding cold water. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the ethyl 3-(2-bromophenyl)oxirane-2-carboxylate.
Step 2: Hydrolysis to 3-(2-Bromophenyl)-2-oxopropanoic acid
-
Saponification: Dissolve the purified glycidic ester from Step 1 in a mixture of ethanol and water. Add a solution of sodium hydroxide (2.5 equivalents) in water.
-
Heating: Heat the mixture to reflux and monitor the reaction by thin-layer chromatography until the starting material is consumed.
-
Acidification: Cool the reaction mixture to room temperature and then to 0 °C in an ice bath. Carefully acidify the mixture with cold, dilute hydrochloric acid until the pH is approximately 2.
-
Extraction: Extract the product into ethyl acetate. Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude 3-(2-Bromophenyl)-2-oxopropanoic acid.
-
Purification: If necessary, the product can be further purified by recrystallization.
Analytical Characterization (Predicted)
As experimental spectra for 3-(2-Bromophenyl)-2-oxopropanoic acid are not publicly available, this section provides predicted data based on the analysis of its functional groups and structurally similar compounds.
Nuclear Magnetic Resonance (NMR) Spectroscopy
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¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the aromatic protons of the 2-bromophenyl group, likely in the range of 7.0-7.8 ppm. The methylene protons adjacent to the aromatic ring would appear as a singlet or a multiplet, depending on the solvent and concentration, likely in the range of 3.5-4.5 ppm. The carboxylic acid proton is expected to be a broad singlet at a downfield chemical shift, typically above 10 ppm.
-
¹³C NMR: The carbon NMR spectrum will be characterized by signals for the aromatic carbons, with the carbon bearing the bromine atom appearing at a distinct chemical shift.[7] The two carbonyl carbons (keto and carboxylic acid) are expected to have resonances in the downfield region of the spectrum, typically between 160 and 200 ppm.[8] The methylene carbon will likely appear in the range of 40-50 ppm.
Infrared (IR) Spectroscopy
The IR spectrum of 3-(2-Bromophenyl)-2-oxopropanoic acid is predicted to exhibit the following characteristic absorption bands:[9][10][11]
-
O-H Stretch (Carboxylic Acid): A broad band in the region of 2500-3300 cm⁻¹.
-
C=O Stretch (Keto Group): A strong, sharp peak around 1720-1740 cm⁻¹.[12]
-
C=O Stretch (Carboxylic Acid): A strong, sharp peak around 1700-1725 cm⁻¹.[12]
-
C-Br Stretch: A band in the fingerprint region, typically below 800 cm⁻¹.
-
Aromatic C-H and C=C Stretches: Signals characteristic of a substituted benzene ring.
Mass Spectrometry (MS)
In mass spectrometry, particularly with techniques like electrospray ionization (ESI), the molecule is expected to show a prominent molecular ion peak [M-H]⁻ in negative ion mode. A key feature will be the isotopic pattern characteristic of bromine, with two peaks of nearly equal intensity separated by 2 m/z units (due to the natural abundance of ⁷⁹Br and ⁸¹Br isotopes).[13][14][15][16][17] Fragmentation may involve the loss of CO₂ from the carboxylic acid group.
Potential Applications in Research and Drug Development
The unique combination of an α-keto acid and a brominated aromatic ring in 3-(2-Bromophenyl)-2-oxopropanoic acid suggests several potential applications.
As a Synthetic Intermediate
-
Heterocyclic Synthesis: The dicarbonyl moiety can participate in condensation reactions with binucleophiles to construct a wide variety of heterocyclic systems, which are prevalent in medicinal chemistry.
-
Cross-Coupling Reactions: The bromo-substituent on the phenyl ring is a handle for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), allowing for the introduction of further molecular complexity.
-
Acylating Agent: α-Keto acids can serve as acylating agents in certain reactions, offering an alternative to more reactive acyl chlorides.[4]
In Drug Discovery and Development
-
Enzyme Inhibition: α-Keto acids are known to be inhibitors of various enzymes, particularly those involved in amino acid metabolism. The 2-bromophenyl substituent could confer specific binding properties and potency.
-
Prodrug Design: The carboxylic acid group can be esterified to create prodrugs with improved pharmacokinetic properties.
-
Bioisosteric Replacement: The α-keto acid motif can be used as a bioisostere for other functional groups in the optimization of lead compounds.
The general biological importance of α-keto acids is well-documented, with roles in cellular metabolism, nitrogen balance, and antioxidant defense.[18][19]
Safety and Handling
As with any chemical, 3-(2-Bromophenyl)-2-oxopropanoic acid should be handled with appropriate safety precautions.
-
Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses, and chemical-resistant gloves.
-
Handling: Handle in a well-ventilated area, preferably in a fume hood, to avoid inhalation of any dust or vapors. Avoid contact with skin and eyes.[20][21][22]
-
Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials.
-
Toxicity: While specific toxicity data for this compound is not available, brominated organic compounds should be handled with care, as many can be irritants or have other toxicological effects.[23][24] The general safety precautions for handling bromine-containing compounds should be observed.[20]
Conclusion
3-(2-Bromophenyl)-2-oxopropanoic acid represents a chemical entity with significant, yet largely unexplored, potential. Its structural features suggest its utility as a versatile intermediate in organic synthesis and as a candidate for biological screening in drug discovery programs. This guide has provided a foundational framework for understanding this molecule, including a plausible synthetic route and predicted analytical characteristics. It is our hope that this information will stimulate further research into the chemistry and potential applications of this promising compound.
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